3-(Sec-butyl)-4-propoxybenzaldehyde

Overview

Description

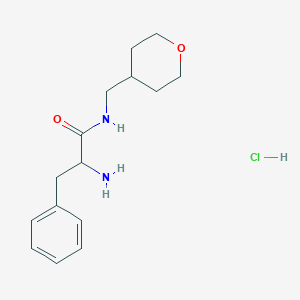

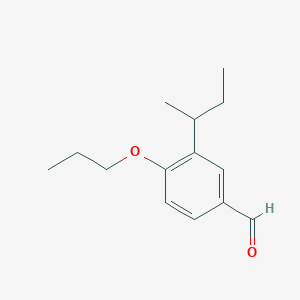

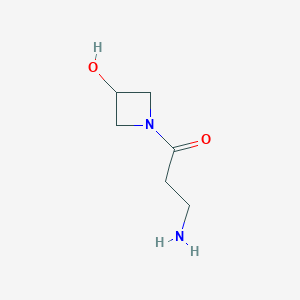

“3-(Sec-butyl)-4-propoxybenzaldehyde” is a complex organic compound. It contains a benzaldehyde group, which is a benzene ring with a formyl group (-CHO) attached. It also has a sec-butyl group and a propoxy group attached to the benzene ring .

Molecular Structure Analysis

The sec-butyl group is a branched alkyl group with the formula -CH(CH3)CH2CH3 . The propoxy group is an ether group with the formula -OCH2CH2CH3. These groups are attached to a benzene ring in the 3rd and 4th positions, respectively, with a formyl group (-CHO) also attached to the benzene ring .

Chemical Reactions Analysis

The reactivity of “3-(Sec-butyl)-4-propoxybenzaldehyde” would be influenced by the presence of the benzaldehyde, sec-butyl, and propoxy groups. The benzaldehyde group is electrophilic and can undergo nucleophilic addition reactions. The ether group (propoxy) can undergo reactions such as cleavage under acidic conditions .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(Sec-butyl)-4-propoxybenzaldehyde” would depend on the interactions of the benzaldehyde, sec-butyl, and propoxy groups. For example, the presence of the ether and alkyl groups could influence the compound’s solubility, while the benzaldehyde group could contribute to its reactivity .

Scientific Research Applications

Synthesis and Structural Characterization of Metal Complexes

Research on new oxidovanadium(V) complexes showcases the synthesis and structural characterization of vanadium(V) complexes with various ligands. These complexes present the vanadium(V) center as the [VO]3+ cation and are notable for their structural features, including supramolecular assemblies supported by hydrogen bonding. Such studies underscore the potential of similar compounds in coordination chemistry and catalysis (Back et al., 2012).

Catalytic Applications and Solvent Effects

Investigations into Schiff base metal complexes reveal their roles as catalysts in oxidation reactions. For instance, iron(III) and cobalt(III) complexes have been used as catalysts in the solvent-free peroxidative oxidation of alcohols. These complexes demonstrate the influence of ligand tautomerism (keto and enol forms) on catalytic activity, offering a route to selective synthesis of ketones (Sutradhar et al., 2016).

Electrochemical Studies and Polymerization

Electrochemical studies of compounds like 4-tert-butylcatechol and related derivatives provide insight into their oxidation behavior in various solvents. Such research has implications for understanding the electrochemical properties of structurally related compounds, potentially guiding their use in electrochemical sensors or organic electronics (Nematollahi & Golabi, 2000).

Photophysical Properties and Material Applications

Research on platinum(II) complexes based on Schiff bases highlights the tunable phosphorescence of these materials. The synthesis and characterization of these complexes reveal their potential applications in organic light-emitting diodes (OLEDs) due to their high thermal stability and emissive properties (Zhang et al., 2016).

Mechanism of Action

Future Directions

properties

IUPAC Name |

3-butan-2-yl-4-propoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O2/c1-4-8-16-14-7-6-12(10-15)9-13(14)11(3)5-2/h6-7,9-11H,4-5,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZVZLNORNNMMRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C=O)C(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Sec-butyl)-4-propoxybenzaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-azetidine](/img/structure/B1525174.png)

![3-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-piperidine hydrochloride](/img/structure/B1525183.png)

![2-Amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-3-methyl-1-butanone hydrochloride](/img/structure/B1525184.png)

![2-Amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-3-phenyl-1-propanone hydrochloride](/img/structure/B1525195.png)